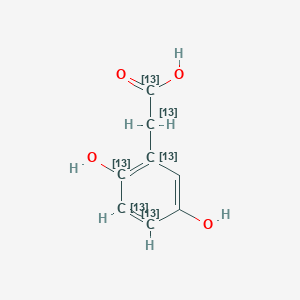
2-(2,5-dihydroxy(1,2,3,4-13C4)cyclohexa-1,3,5-trien-1-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-dihydroxy(1,2,3,4-13C4)cyclohexa-1,3,5-trien-1-yl)acetic acid is a compound characterized by a cyclohexane ring with two hydroxyl groups and a carboxylic acid group. The compound is labeled with carbon-13 isotopes at specific positions, making it useful for various scientific studies, particularly in the field of nuclear magnetic resonance (NMR) spectroscopy.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dihydroxy(1,2,3,4-13C4)cyclohexa-1,3,5-trien-1-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with a cyclohexane derivative, which is then subjected to specific reaction conditions to introduce the hydroxyl groups.
Isotope Labeling: Carbon-13 isotopes are incorporated into the molecule using labeled precursors.
Functional Group Introduction: The carboxylic acid group is introduced through oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to ensure consistency and efficiency.
化学反应分析
Types of Reactions
2-(2,5-dihydroxy(1,2,3,4-13C4)cyclohexa-1,3,5-trien-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclohexanol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation: Quinones.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated cyclohexane derivatives.
科学研究应用
2-(2,5-dihydroxy(1,2,3,4-13C4)cyclohexa-1,3,5-trien-1-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a model compound in NMR spectroscopy to study molecular dynamics and interactions.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
作用机制
The mechanism of action of 2-(2,5-dihydroxy(1,2,3,4-13C4)cyclohexa-1,3,5-trien-1-yl)acetic acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes involved in oxidative stress pathways, such as peroxidases and reductases.
Pathways Involved: The compound may modulate oxidative stress by scavenging free radicals and reducing oxidative damage.
相似化合物的比较
Similar Compounds
2,4-Dihydroxybenzoic acid: Similar structure but lacks isotope labeling.
Indole-3-acetic acid: Similar functional groups but different core structure.
Palmitic acid-1,2,3,4-13C4: Another isotope-labeled compound but with a different core structure.
Uniqueness
2-(2,5-dihydroxy(1,2,3,4-13C4)cyclohexa-1,3,5-trien-1-yl)acetic acid is unique due to its specific isotope labeling, which makes it particularly valuable for NMR studies and other analytical techniques that require precise molecular tracking.
属性
分子式 |
C8H8O4 |
|---|---|
分子量 |
174.10 g/mol |
IUPAC 名称 |
2-(2,5-dihydroxy(1,2,3,4-13C4)cyclohexa-1,3,5-trien-1-yl)acetic acid |
InChI |
InChI=1S/C8H8O4/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3,9-10H,4H2,(H,11,12)/i1+1,2+1,4+1,5+1,7+1,8+1 |
InChI 键 |
IGMNYECMUMZDDF-DSRNBPNHSA-N |
手性 SMILES |
C1=C([13CH]=[13CH][13C](=[13C]1[13CH2][13C](=O)O)O)O |
规范 SMILES |
C1=CC(=C(C=C1O)CC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


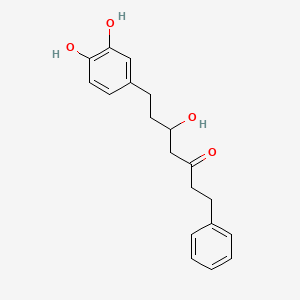



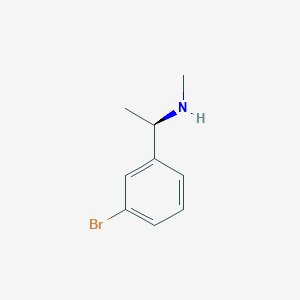

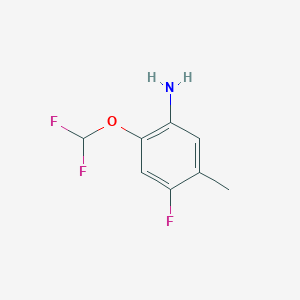
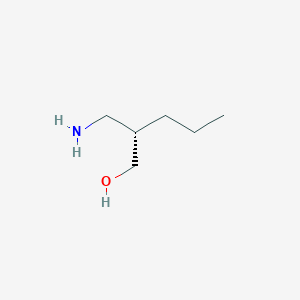
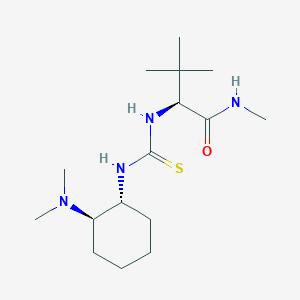
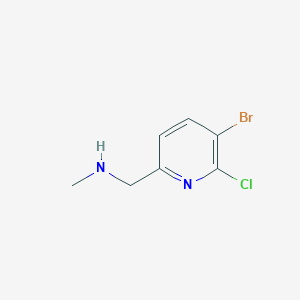

![6-Bromo-1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12956740.png)
![tert-Butyl 2-bromo-6,6-dimethyl-4-oxo-4,6-dihydro-5H-thieno[2,3-c]pyrrole-5-carboxylate](/img/structure/B12956750.png)

